3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide
Overview
Description
3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with trimethoxy groups and an indole moiety. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Scientific Research Applications
3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Research: The compound is used to study cell cycle arrest and apoptosis in cancer cells.
Pharmacology: It serves as a lead compound for developing new drugs targeting microtubule dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis.
Attachment of the Benzamide Group: The indole derivative is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for microtubule formation. This inhibition disrupts the microtubule dynamics, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . The molecular targets include tubulin and associated proteins involved in microtubule stability.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: Another tubulin polymerization inhibitor with a similar mechanism of action.
Colchicine: A well-known microtubule inhibitor used in the treatment of gout.
Uniqueness
3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide is unique due to its specific substitution pattern, which enhances its binding affinity to the colchicine binding site on tubulin, making it a potent inhibitor with potential therapeutic applications .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(1-methylindol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21-9-8-13-14(6-5-7-15(13)21)20-19(22)12-10-16(23-2)18(25-4)17(11-12)24-3/h5-11H,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEUCSCQHNSJKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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